N-benzyl-4-methoxybenzenesulfonamide
Overview
Description
N-Benzyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C14H15NO3S. It is a derivative of benzenesulfonamide, featuring a benzyl group attached to the nitrogen atom and a methoxy group on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzylamine Reaction: The compound can be synthesized by reacting 4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound, such as this compound with reduced benzyl groups
Substitution Products: Derivatives with different substituents replacing the benzyl group
Scientific Research Applications
N-Benzyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Mechanism of Action
N-Benzyl-4-methoxybenzenesulfonamide is similar to other sulfonamide derivatives, such as N-methyl-4-methoxybenzenesulfonamide and N-ethyl-4-methoxybenzenesulfonamide. its unique benzyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the methoxy group also influences its electronic properties and reactivity.
Comparison with Similar Compounds
N-methyl-4-methoxybenzenesulfonamide
N-ethyl-4-methoxybenzenesulfonamide
N-propyl-4-methoxybenzenesulfonamide
N-butyl-4-methoxybenzenesulfonamide
Properties
IUPAC Name |
N-benzyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTRGFYYGHIFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90902266 | |
Record name | NoName_1498 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90902266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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